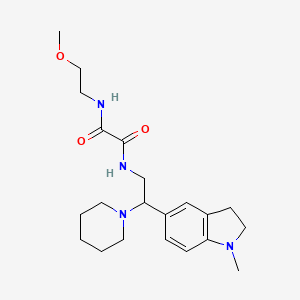

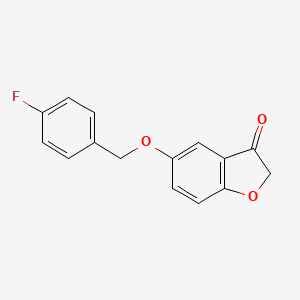

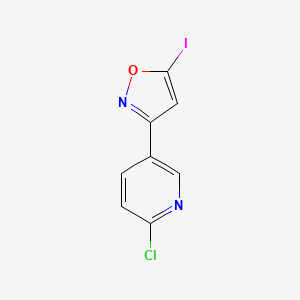

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the alkylation of a precursor molecule with a suitable alkylating agent. For instance, the synthesis of 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole involved the alkylation of the desmethyl precursor with [11C]methyl trifluoromethanesulfonate in N,N-dimethyl-formamide at room temperature . This suggests that a similar approach could potentially be used for the synthesis of "N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide," albeit with a different set of precursors and alkylating agents.

Molecular Structure Analysis

The molecular structure of compounds with complex substituents can be determined using X-ray diffraction analysis. For example, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was elucidated using this technique, revealing that it crystallized in the triclinic system with specific cell parameters and intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement of atoms in a molecule and can provide insights into the potential molecular structure of "N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide."

Chemical Reactions Analysis

The chemical reactions of compounds can be influenced by their functional groups and structural features. The compound 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole is a reversible inhibitor of acetylcholinesterase (AChE), indicating that it can interact with biological targets through non-covalent interactions . This suggests that "N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" may also exhibit specific chemical reactivity, particularly with biological molecules, due to the presence of similar functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the nature of its substituents. For instance, the presence of a methoxy group and a piperidinyl moiety can affect the solubility, permeability, and binding affinity of the compound . The crystallographic data provided for a related compound can also give clues about the compound's stability, melting point, and potential for forming intermolecular interactions . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its suitability for various applications.

Scientific Research Applications

Arylsulfonamide Derivatives in Adrenergic Receptor Antagonism

A study by Rak et al. (2016) explored arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including compounds structurally similar to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. These compounds showed high affinity for the α1-adrenoceptor, indicating potential applications in uroselective adrenergic receptor antagonism (Rak et al., 2016).

Acetylcholinesterase Inhibition

Sugimoto et al. (1995) investigated compounds including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which is structurally related to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. These compounds were potent anti-acetylcholinesterase (anti-AChE) inhibitors, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

Asymmetric Synthesis of Alkaloids

Hirai et al. (1992) described the asymmetric synthesis of heteroyohimbine and related alkaloids, employing piperidine derivatives similar to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. This study indicates the compound's potential use in the synthetic pathway of complex alkaloids (Hirai et al., 1992).

Antagonism in Cannabinoid Receptors

Shim et al. (2002) studied the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Compounds structurally related to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide could potentially contribute to this field of research (Shim et al., 2002).

Spiro Oxindole Alkaloids Synthesis

Bell et al. (2000) discussed the synthesis of spiro oxindole alkaloids, utilizing compounds like 3-Methylideneindolin-2-one (3-methylideneoxindole), which shares structural characteristics with N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. This research points to applications in the production of complex organic compounds (Bell et al., 2000).

5-HT1A Receptor Antagonism

Craven et al. (1994) explored the effects of compounds on 5-hydroxytryptamine-containing neurons, which could imply applications of N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide in the modulation of serotonin receptors (Craven et al., 1994).

properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-24-12-8-17-14-16(6-7-18(17)24)19(25-10-4-3-5-11-25)15-23-21(27)20(26)22-9-13-28-2/h6-7,14,19H,3-5,8-13,15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNGJTAGDTVTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)

![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)